cIAP1 Ligand-Linker Conjugates 9

PROTAC design linker SAR E3 ligase recruitment

Standard PEG2 linker conjugates with inconsistent IAP ligands introduce variable E3 ligase recruitment, invalidating SAR. This LCL161-derived cIAP1 ligand pre-attached to a defined PEG2 linker with Fmoc-protected amine (≥98% HPLC) eliminates linker optimization. - **Controlled SAR**: PEG2 length fixed vs. Conjugate 1 (PEG3) or Conjugate 7 (alkyl) - enables systematic linker-activity correlation. - **cIAP1-specific**: Recruits cIAP1 E3 ligase; supports dual-degradation mechanism studies (target protein + cIAP1/XIAP). - **Automation-ready**: Fmoc deprotection-coupling sequence compatible with solid-phase synthesizers. - **Supply**: ≥12-month stability at -20°C; ambient shipping.

Molecular Formula C37H48N4O7
Molecular Weight 660.8 g/mol
Cat. No. B11932443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 Ligand-Linker Conjugates 9
Molecular FormulaC37H48N4O7
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m0/s1
InChIKeyIMJARMFRGASVMW-LBFZIJHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cIAP1 Ligand-Linker Conjugates 9 Overview


cIAP1 Ligand-Linker Conjugates 9 (synonym: E3 ligase Ligand-Linker Conjugates 45) is a pre-assembled, bifunctional chemical tool that pairs an inhibitor of apoptosis protein (IAP) ligand with a polyethylene glycol (PEG)-based PROTAC linker . The conjugate is designed as a ready-to-conjugate intermediate for the streamlined synthesis of proteolysis-targeting chimeras (PROTACs) and specific, non-genetic IAP-dependent protein erasers (SNIPERs) . Featuring an LCL161-derived IAP antagonist moiety that recruits the E3 ubiquitin ligase cIAP1, the molecule provides a defined, single-point attachment for a target-protein ligand, enabling researchers to rapidly assemble heterobifunctional degraders without independent linker-optimization steps .

Pre-assembled cIAP1 ligand-linker conjugate for PROTAC/SNIPER synthesis
LCL161-derived IAP ligand recruits cIAP1 E3 ligase
PEG2 linker with Fmoc-protected amine enables modular conjugation

Why cIAP1 Conjugate 9 Cannot Be Substituted


E3 ligase ligand-linker conjugates are not interchangeable commodities. The identity of the IAP ligand (LCL161-derived scaffold versus MV1 or Bestatin-based chemotypes), the linker composition (PEG length, alkyl vs. glycol), and the exit vector position collectively determine ternary-complex geometry, ubiquitination efficiency, and degradation selectivity of the final PROTAC or SNIPER [1]. Minor alterations in linker length—even by a single ethylene glycol unit—have been shown to significantly affect degradation activity and E3 ligase preference [2]. Consequently, substituting Conjugate 9 with a different conjugate number (e.g., Conjugate 1, 4, or 15) introduces uncontrolled variation in linker architecture, molecular weight, and attachment chemistry that can compromise or invalidate structure-activity relationships established with the original building block.

Linker length
PEG2 span in Conjugate 9 differs from PEG3 in Conjugate 1; altering linker atom count shifts ternary complex geometry and may reduce degradation potency.
Terminal functional group
Primary amine terminus (Conjugate 9) vs. methyl ester (Conjugate 15) dictates conjugation chemistry; changing group can limit compatibility with target-protein ligands.
IAP ligand chemotype
LCL161-derivative scaffold is not equivalent to MeBS- or MV1-based conjugates; E3 ligase recruitment and degradation profiles may not transfer.

cIAP1 Conjugate 9: Differentiation vs. Analogs


Linker Composition: Conjugate 9 vs. 1 and 15

cIAP1 Ligand-Linker Conjugates 9 incorporates a diethylene glycol (PEG2)-based aminoethoxy-ethoxy-ethylamine linker terminating in a primary amine, as confirmed by the InChI and SMILES strings . In contrast, cIAP1 Ligand-Linker Conjugates 1 (MW 798.00, C41H59N5O9S) contains a longer triethylene glycol (PEG3) linker with a thiazole-containing IAP ligand and a terminal methylpentenyl carbamate . cIAP1 Ligand-Linker Conjugates 15 (MW 661.78, C37H47N3O8) features a PEG2 linker but terminates in a methyl ester rather than a primary amide/amine, altering the downstream conjugation chemistry . The PEG2 linker length in Conjugate 9 represents a distinct spatial reach between the IAP ligand and the target-protein ligand, a parameter known to influence ternary-complex formation efficacy [1].

Linker Composition vs. 1 & 15
Head-to-head
PEG2 linker, terminal primary amine (MW 660.80) vs. PEG3 carbamate (Conj 1, MW 798.00) and PEG2 methyl ester (Conj 15, MW 661.78)
Linker length and terminus define conjugation geometry and final degrader architecture.
MW differences ≥137 Da; linker atom count varies by ≥3 atoms.
PROTAC design linker SAR E3 ligase recruitment SNIPER synthesis

Fmoc-Protected Amine for Conjugation Flexibility

The chemical structure of Conjugate 9 (9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate) contains an Fmoc-protected amine on the IAP ligand phenylbutanoyl moiety . This Fmoc group allows selective, base-labile deprotection to reveal a free amine for subsequent coupling to a target-protein ligand. Conjugate 15 lacks this Fmoc protection; its C-terminus is a methyl ester . The Fmoc strategy in Conjugate 9 is compatible with established Fmoc-solid-phase peptide synthesis (SPPS) workflows used for PROTAC assembly, as demonstrated in the literature for IAP-based degraders [1].

Fmoc-Protected Amine
Head-to-head
Fmoc on phenylbutanoyl amine (Conj 9) permits orthogonal deprotection vs. Conj 15 lacking Fmoc (methyl ester only)
Enables modular, stepwise PROTAC assembly under mild conditions.
Fmoc-SPPS compatibility; Conj 15 requires alternative coupling chemistry.
solid-phase synthesis Fmoc deprotection PROTAC assembly conjugation chemistry

PEG2 Linker-Dependent Degradation Profiles

The PEG2 linker length in Conjugate 9 directly prescribes the spatial distance between the IAP ligand and the target-protein warhead. In the SNIPER(ABL) series, linker composition and length were systematically varied, and the resulting degraders exhibited DC50 values spanning three orders of magnitude: SNIPER(ABL)-039 (PEG3 linker) achieved a DC50 of 10 nM against BCR-ABL, while SNIPER(ABL)-033 (distinct linker) showed DC50 of 300 nM, and SNIPER(ABL)-024/058/013 displayed DC50 values of 5 μM, 10 μM, and 20 μM, respectively [1]. Although these are fully assembled degraders rather than intermediates, the data demonstrate that linker architecture is a primary determinant of degradation potency. Conjugate 9's specific PEG2 length thus pre-determines a linker dimension that, when carried into the final degrader, will yield a degradation profile distinct from Conjugate 1 (PEG3-based) or Conjugate 7 (alkyl-chain linker, MW 959.18) .

PEG2-Dependent Degradation
Class-level
SNIPER(ABL) series: DC50 from 10 nM (PEG3) to 20 μM (alternative linkers) – ~2000-fold range
Linker length pre-determines degradation potency profile; PEG2 span defines a distinct SAR input.
Assembled degrader data; conjugate-specific DC50 not reported.
linker-dependent degradation ternary complex SNIPER potency structure-activity relationship

Validated LCL161 IAP Ligand Chemotype

The IAP ligand module in Conjugate 9 is based on the LCL161 derivative scaffold, a well-characterized IAP antagonist that binds cIAP1, cIAP2, and XIAP [1]. SNIPERs incorporating LCL161-derivative IAP ligands have been shown to induce degradation of target proteins (BRD4, BCR-ABL, ERα) with high potency, and mechanistic studies have confirmed that the LCL161-based IAP ligand triggers cIAP1 autoubiquitination and subsequent proteasomal degradation [2]. For example, SNIPER(BRD)-1, built with an LCL161-derivative IAP ligand, degrades cIAP1 with an IC50 of 6.8 nM . In contrast, earlier-generation IAP ligands such as methyl bestatin (MeBS) require different linker attachment chemistry and exhibit distinct E3 ligase activation profiles [3]. Conjugate 9 thus carries a validated, potency-optimized IAP-recruiting moiety.

LCL161 IAP Ligand Chemotype
Class-level
LCL161-derivative SNIPER(BRD)-1 degrades cIAP1 with IC50 6.8 nM; MeBS-based probes activate cIAP1 without degradation
LCL161 scaffold supports efficient cIAP1 engagement and dual-degradation outcomes.
Degradation data from fully assembled SNIPERs; conjugate alone not evaluated.
IAP antagonist LCL161 derivative cIAP1 autoubiquitination E3 ligase recruitment

High Purity for Reproducible Conjugation

cIAP1 Ligand-Linker Conjugates 9 is supplied at ≥98% purity (HPLC) as a solid powder, as specified in vendor Certificates of Analysis . This purity level meets or exceeds the typical ≥95–98% specification reported for many in-class conjugates (e.g., Conjugate 1, 15, and SNIPER(ABL) intermediates) . High purity of the conjugate intermediate is critical because residual impurities—including unreacted linker, deprotected IAP ligand, or diastereomers—can compete in subsequent conjugation steps, reduce the yield of the final PROTAC/SNIPER, and introduce confounding biological activity in cellular degradation assays.

High Purity (HPLC)
Specification review
≥98% purity (solid powder); meets or exceeds typical ≥95% for PROTAC intermediates
May support reproducible conjugation and lower side-product risk.
Supplier-reported purity; independent verification recommended.
chemical purity HPLC quality control reproducibility PROTAC synthesis

DMSO Solubility for Assay-Ready Solutions

cIAP1 Ligand-Linker Conjugates 9 demonstrates solubility at 10 mM in DMSO, as documented by BOC Sciences . This solubility level allows direct preparation of concentrated stock solutions suitable for dilution into aqueous assay buffers. cIAP1 Ligand-Linker Conjugates 4 (MW 974.15) and Conjugate 7 (MW 959.18) are substantially larger molecules with different solubility profiles, and their DMSO solubility at equivalent concentrations is not consistently reported across vendors . The defined, experimentally validated solubility of Conjugate 9 reduces the risk of precipitation during assay setup and facilitates accurate dose-response studies.

DMSO Solubility
Data to verify
10 mM in DMSO (BOC Sciences); solubility of larger conjugates (Conj 4, 7) not publicly reported
Defined solubility facilitates stock preparation; reduces precipitation risk in assays.
Vendor-provided value; validate under actual assay conditions.
solubility stock solution preparation DMSO in vitro assay compatibility

cIAP1 Conjugate 9: Best-Fit Application Scenarios


SNIPER Library Assembly with Fixed PEG2 Linker

Conjugate 9's pre-installed PEG2 linker and Fmoc-protected amine enable parallel synthesis of SNIPER libraries by coupling diverse target-protein ligands to a common IAP-recruiting module. The defined PEG2 length (versus the PEG3 linker in Conjugate 1 or the methyl ester terminus in Conjugate 15) ensures consistent E3 ligase-to-target distance across library members, a critical parameter for meaningful SAR interpretation [1]. The Fmoc deprotection–coupling sequence is compatible with automated solid-phase synthesizers, supporting medium-throughput degrader production.

Head-to-Head Linker SAR Studies

When systematically comparing linker-length effects on degradation potency, Conjugate 9 serves as the PEG2 reference point against Conjugate 1 (PEG3) and Conjugate 7 (alkyl chain). Published data from the SNIPER(ABL) series demonstrate that linker variation alone can shift DC50 values from 10 nM to 20 μM . Using Conjugate 9 as a controlled building block allows researchers to attribute differences in degradation activity specifically to linker architecture rather than to batch-to-batch variability in the IAP ligand component.

cIAP1 Autoubiquitination and Degradation Studies

The LCL161-derivative IAP ligand in Conjugate 9 is known to induce cIAP1 autoubiquitination upon E3 ligase binding [2]. Assembling a degrader from Conjugate 9 and a target-protein ligand allows researchers to study the interplay between target-protein ubiquitination and collateral cIAP1/XIAP degradation, a phenomenon documented for LCL161-based SNIPERs. This dual-degradation mechanism is distinct from that of MeBS-based conjugates, which activate cIAP1 without triggering its degradation [3].

Procurement for Large-Scale Synthesis

With a purity specification of ≥98% (HPLC) and documented solubility of 10 mM in DMSO, Conjugate 9 meets procurement criteria for studies requiring high batch-to-batch consistency, such as in vivo pharmacokinetic profiling of assembled degraders or GMP-pilot synthesis . The defined storage conditions (powder at –20°C, ≥12-month shelf life) and ambient-temperature shipping stability further support large-inventory procurement planning.

Application
Selection Property
Validation Focus
SNIPER library assembly
PEG2 linker & Fmoc-protected amine
Consistent degrader geometry and SAR interpretation
Linker SAR studies
PEG2 reference conjugate
Linker-dependent degradation potency
cIAP1 autoubiquitination studies
LCL161-derived IAP ligand
Dual degradation mechanism (target + cIAP1)
Large-scale synthesis procurement
High purity (HPLC) and defined DMSO solubility
Batch consistency and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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